molecular formula C15H11NO2S B11814440 Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B11814440
M. Wt: 269.3 g/mol
InChI Key: JYVFMHRQWCWZPO-UHFFFAOYSA-N
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Description

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyridines

Preparation Methods

The synthesis of Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate typically involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with methyl iodide or chloroacetonitrile to produce this compound .

Chemical Reactions Analysis

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thieno[3,2-c]pyridine moiety using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.

    Medicine: It is studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate can be compared with other thienopyridine derivatives such as:

  • 4-Phenylpyridine-3-carboxylic acid
  • 3-Hydroxy-4-phenylthieno[2,3-b]pyridine

These compounds share similar structural features but may differ in their biological activities and specific applications. This compound is unique due to its specific substitution pattern and the resulting biological activity .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 4-phenylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JYVFMHRQWCWZPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3

Origin of Product

United States

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